molecular formula C9H14O4 B12973702 Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B12973702
M. Wt: 186.20 g/mol
InChI Key: IHDIQTKIKDGWHM-IMTBSYHQSA-N
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Description

Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound is characterized by its unique three-membered ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted cyclopropane derivatives.

Scientific Research Applications

Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-ethyl-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
  • rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid

Uniqueness

Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,2S)-1-ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-3-6-5-9(6,7(10)11)8(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)/t6-,9+/m0/s1

InChI Key

IHDIQTKIKDGWHM-IMTBSYHQSA-N

Isomeric SMILES

CC[C@H]1C[C@@]1(C(=O)O)C(=O)OCC

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OCC

Origin of Product

United States

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